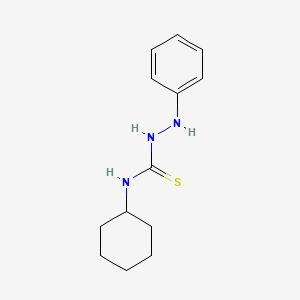

4-Cyclohexyl-1-phenylthiosemicarbazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148166. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-anilino-3-cyclohexylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3S/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h2,5-6,9-11,15H,1,3-4,7-8H2,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFLHKOWKJTAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350148 | |

| Record name | ST033355 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27421-91-6 | |

| Record name | NSC148166 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST033355 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CYCLOHEXYL-1-PHENYL-3-THIOSEMICARBAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Cyclohexyl-1-phenylthiosemicarbazide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazide derivatives are a significant class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific analogue, 4-Cyclohexyl-1-phenylthiosemicarbazide. The content herein is structured to provide not only procedural details but also the underlying scientific rationale, catering to an audience of researchers and professionals in the field of drug development. This document elucidates the synthetic pathway, details the analytical techniques for structural confirmation, and underscores the principles of scientific integrity through self-validating experimental design.

PART 1: CORE DIRECTIVE - The Synthetic Approach

The synthesis of this compound is typically achieved through the nucleophilic addition of phenylhydrazine to cyclohexyl isothiocyanate. This reaction is a robust and well-established method for the preparation of N,N'-disubstituted thiosemicarbazides.[1][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Phenylhydrazine

-

Cyclohexyl isothiocyanate

-

Absolute Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., Ethanol/Water mixture)

Procedure:

-

Reaction Setup: A solution of phenylhydrazine (1 equivalent) in absolute ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Isothiocyanate: Cyclohexyl isothiocyanate (1 equivalent) is added dropwise to the stirring solution at room temperature. The reaction is often exothermic, and the rate of addition should be controlled to maintain a moderate temperature.

-

Reaction and Precipitation: The reaction mixture is stirred at room temperature for several hours, or gently heated under reflux to ensure completion.[5] The formation of a solid precipitate indicates the progress of the reaction.

-

Isolation of Crude Product: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by vacuum filtration using a Büchner funnel. The crude product is washed with a small amount of cold ethanol to remove unreacted starting materials.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure this compound as a crystalline solid.[6]

Expertise in Action: The "Why" Behind the "How"

-

Choice of Reactants: The selection of phenylhydrazine and cyclohexyl isothiocyanate provides a direct route to the target molecule. The lone pair of electrons on the terminal nitrogen of phenylhydrazine acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate group.

-

Solvent Selection: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction. Its volatility allows for easy removal after the reaction is complete.

-

Purification Strategy: Recrystallization is a critical step to ensure the high purity of the final compound, which is essential for accurate biological evaluation and characterization.

Visualizing the Synthetic Workflow

Caption: A streamlined workflow for the synthesis of this compound.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - Characterization

The structural integrity of the synthesized compound must be unequivocally established through a battery of analytical techniques. This multi-faceted approach ensures the identity and purity of the this compound.

Data Presentation: Spectroscopic and Analytical Characterization

| Technique | Purpose | Expected Key Features |

| ¹H NMR | To determine the number and types of protons. | Signals corresponding to the phenyl protons, cyclohexyl protons, and N-H protons. The chemical shifts and splitting patterns are characteristic of the molecular structure. |

| ¹³C NMR | To identify the carbon framework. | Resonances for the carbons of the phenyl and cyclohexyl rings, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon. |

| FT-IR | To identify functional groups. | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and the C=S stretching vibration.[7] |

| Mass Spec. | To determine the molecular weight. | A molecular ion peak corresponding to the exact mass of C₁₃H₁₉N₃S.[8] |

| Elemental Analysis | To confirm the elemental composition. | The percentage composition of C, H, N, and S should align with the calculated values for the molecular formula. |

A Self-Validating System

The combination of these analytical methods provides a self-validating system. For instance, while ¹H NMR provides information about the proton environment, ¹³C NMR confirms the carbon backbone. Mass spectrometry verifies the molecular weight, and elemental analysis confirms the empirical formula. Any significant deviation in the data from one technique would be flagged by the results of the others, ensuring a high degree of confidence in the final product's identity and purity.

Visualizing the Logical Relationship in Characterization

Caption: The logical flow of analytical techniques for structural confirmation.

References

A comprehensive understanding of the synthesis and biological importance of thiosemicarbazide derivatives can be gained from the following authoritative sources:

-

An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. This review provides various reaction schemes for thiosemicarbazide derivative synthesis and discusses their pharmacological activities. Available at: [Link]

-

Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. This article highlights the diverse biological activities of thiosemicarbazide derivatives and mentions their synthesis via the addition of hydrazides to isothiocyanates. Available at: [Link]

-

A review on development of bio-active thiosemicarbazide derivatives: Recent advances. This paper discusses recent advancements in the synthesis of thiosemicarbazide analogues and their wide range of biological activities. Available at: [Link]

- Preparation of thiosemicarbazide and isomers thereof - Google Patents. This patent describes methods for preparing thiosemicarbazide.

-

New Thiosemicarbazide Derivatives with Multidirectional Biological Action. This article describes the synthesis of new thiosemicarbazide derivatives and their antimicrobial properties. Available at: [Link]

-

Preparation of thiosemicarbazide - PrepChem.com. This source provides a detailed procedure for the preparation and recrystallization of thiosemicarbazide. Available at: [Link]

-

Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. This article details the synthesis of thiosemicarbazide derivatives by heating a mixture of a hydrazide with isothiocyanates. Available at: [Link]

-

Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes - Advanced Journal of Chemistry, Section B. This paper reiterates that a convenient method for synthesizing thiosemicarbazide derivatives is the addition of hydrazides to isothiocyanates. Available at: [Link]

-

Thiosemicarbazide – Knowledge and References - Taylor & Francis. This resource mentions the synthesis of N-Phenyl thiosemicarbazide from phenyl isothiocyanate and hydrazine hydrate in ethanol. Available at: [Link]

- Preparation of thiosemicarbazide - Google Patents. This patent outlines a process for obtaining thiosemicarbazide.

-

Synthesis, Characterizations, Crystal structure, DFTand Hirshfeld surface analysis of4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide - ResearchGate. This publication provides detailed characterization data for a similar cyclohexyl-thiosemicarbazide derivative, including ¹H and ¹³C NMR data. Available at: [Link]

-

Synthesis, Characterizations, Crystal Structure, DFT, and Hirshfeld Surface Analysis of 4-Cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide | Request PDF - ResearchGate. This article reports on the characterization of a 4-cyclohexyl-thiosemicarbazide derivative using various physicochemical techniques. Available at: [Link]

-

4-Cyclohexyl-1-(2-methoxybenzoyl)thiosemicarbazide with an unknown solvent - OUCI. This publication details the characterization of a related thiosemicarbazide derivative. Available at: [Link]

-

Crystal structure of 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide - PMC - NIH. This paper includes IR spectroscopic data for a related 4-cyclohexylthiosemicarbazide derivative. Available at: [Link]

-

4-Cyclohexyl-1-isonicotinoyl-3-thio-semicarbazide | C13H18N4OS | CID 738546 - PubChem. This entry in the PubChem database provides spectral information for a related compound. Available at: [Link]

-

4-cyclohexyl-1-phenyl-3-thiosemicarbazide (C13H19N3S) - PubChemLite. This database entry provides the molecular formula and predicted mass spectrometry data for the target compound. Available at: [Link]

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes [ajchem-b.com]

- 5. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Crystal structure of 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - 4-cyclohexyl-1-phenyl-3-thiosemicarbazide (C13H19N3S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclohexyl-1-phenylthiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Cyclohexyl-1-phenylthiosemicarbazide, a molecule of interest in medicinal chemistry. As a member of the thiosemicarbazide class, this compound exhibits potential for diverse biological activities, and a thorough understanding of its chemical and physical characteristics is paramount for its application in drug discovery and development. This document details its structural features, physicochemical parameters, and spectral profile, alongside a validated synthesis protocol and an exploration of its potential biological relevance, particularly as a cyclooxygenase (COX) inhibitor.

Introduction

Thiosemicarbazides are a class of organic compounds characterized by a thiourea group linked to a hydrazine moiety. This structural motif imparts a unique electronic and conformational flexibility, enabling these molecules to interact with a wide range of biological targets. The incorporation of cyclohexyl and phenyl groups in this compound suggests a modulation of its lipophilicity and potential for specific binding interactions, making it a compound of interest for further investigation. This guide serves as a foundational resource for researchers, providing essential data and methodologies for the study of this promising molecule.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a baseline for its handling, formulation, and further study.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 27421-91-6 | [1][2][3] |

| Molecular Formula | C₁₃H₁₉N₃S | [1][4] |

| Molecular Weight | 249.38 g/mol | [1][4] |

| Predicted XlogP | 3.7 | [4] |

| Purity (Typical) | >98% (HPLC) | [1] |

| Appearance | White to light yellow crystalline powder | Inferred from related compounds[5] |

| Solubility | Insoluble in water; Soluble in polar aprotic solvents like DMSO and methanol. | Inferred from general thiosemicarbazide properties[6] |

Note: Some properties are inferred from structurally related compounds due to a lack of specific experimental data for this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic addition reaction between phenylhydrazine and cyclohexyl isothiocyanate. This straightforward and efficient method is widely applicable for the preparation of various substituted thiosemicarbazides.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Phenylhydrazine

-

Cyclohexyl isothiocyanate

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Crystallizing dish

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in a minimal amount of absolute ethanol with gentle warming and stirring.

-

To this solution, add cyclohexyl isothiocyanate (1 equivalent) dropwise while stirring.

-

Upon addition, a white precipitate may begin to form.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

After the reflux period, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution as a white solid.

-

Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

For further purification, recrystallize the solid from a suitable solvent such as ethanol.

-

Dry the purified crystals under vacuum to obtain this compound.

Spectral Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Table 2: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400-3100 | N-H stretching | Hydrazine and Amide groups |

| 3000-2850 | C-H stretching | Cyclohexyl and Phenyl groups |

| ~1600 | C=C stretching | Phenyl group |

| ~1550 | N-H bending | Amide II |

| ~1300 | C=S stretching | Thiourea group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule.

The proton NMR spectrum will show distinct signals for the aromatic protons of the phenyl ring, the protons of the cyclohexyl ring, and the N-H protons of the thiosemicarbazide backbone. The aromatic protons are expected in the downfield region (δ 7-8 ppm), while the cyclohexyl protons will appear in the upfield region (δ 1-2 ppm). The N-H protons will likely appear as broad singlets at varying chemical shifts depending on the solvent and concentration.

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The thione carbon (C=S) is a key diagnostic signal and is expected to appear significantly downfield. The aromatic carbons of the phenyl ring will resonate in the δ 110-150 ppm region, while the aliphatic carbons of the cyclohexyl ring will be found in the upfield region (δ 20-50 ppm).

Potential Biological Activity and Mechanism of Action

While specific biological studies on this compound are limited, the broader class of thiosemicarbazones has been extensively investigated for a range of therapeutic applications, including anticancer and anti-inflammatory activities.

Cyclooxygenase (COX) Inhibition

Commercial suppliers have indicated that this compound is a potential cyclooxygenase (COX) inhibitor[1]. The COX enzymes (COX-1 and COX-2) are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins[7]. Inhibition of these enzymes is a well-established mechanism for anti-inflammatory drugs[7]. The structural features of this compound, particularly the presence of aromatic and lipophilic moieties, are consistent with features found in some known COX inhibitors.

Caption: Potential mechanism of action via COX inhibition.

Further experimental validation is required to confirm the COX inhibitory activity of this compound and to determine its selectivity for COX-1 versus COX-2.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of thiosemicarbazone derivatives[8][9]. These compounds can exert their effects through various mechanisms, including the inhibition of ribonucleotide reductase, induction of apoptosis, and chelation of essential metal ions. The presence of the cyclohexyl group can enhance the lipophilicity of the molecule, potentially facilitating its transport across cellular membranes to reach intracellular targets[9].

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. This technical guide has consolidated the available information on its physicochemical properties, provided a reliable synthesis protocol, and outlined its expected spectral characteristics. While there is a clear indication of its potential as a COX inhibitor and anticancer agent, further in-depth experimental studies are crucial to fully elucidate its biological activity and mechanism of action. The data presented herein provides a solid foundation for researchers to embark on such investigations, paving the way for the potential development of novel therapeutic agents based on this promising scaffold.

References

-

PubChemLite. (n.d.). 4-cyclohexyl-1-phenyl-3-thiosemicarbazide (C13H19N3S). Retrieved from [Link]

-

Local Pharma Guide. (n.d.). CAS NO. 27421-91-6 | this compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Cyclohexyl-1-isonicotinoyl-3-thiosemicarbazide - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of thiosemicarbazide. [Image]. Retrieved from [Link]

-

PubMed. (2016). The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms. Journal of Hematology & Oncology, 9(1), 98. Retrieved from [Link]

-

CORE. (n.d.). ¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

OUCI. (n.d.). The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma…. Retrieved from [Link]

-

IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities of compounds 1 and 2 at 10⁻³ M in water−DMSO solvents. [Image]. Retrieved from [Link]

-

IntechOpen. (n.d.). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

JUCHEM. (n.d.). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of isomers 3 and 4 from 1 and phenyl isothiocyanate (2). [Image]. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyclohexyl-1-isonicotinoyl-3-thio-semicarbazide. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Phenyl)thiosemicarbazide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Phenylthiosemicarbazide. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Cox Inhibitors. Retrieved from [Link]

Sources

- 1. This compound | 27421-91-6 | COX | MOLNOVA [molnova.com]

- 2. CAS 27421-91-6 | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS NO. 27421-91-6 | this compound | [localpharmaguide.com]

- 4. PubChemLite - 4-cyclohexyl-1-phenyl-3-thiosemicarbazide (C13H19N3S) [pubchemlite.lcsb.uni.lu]

- 5. 4-Phenylthiosemicarbazide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma… [ouci.dntb.gov.ua]

The Integral Role of Crystal Structure Analysis in the Development of 4-Cyclohexyl-1-phenylthiosemicarbazide Derivatives as Potential Therapeutic Agents

An In-Depth Technical Guide

Foreword: From Molecule to Medicine

In the landscape of modern medicinal chemistry, the thiosemicarbazide scaffold stands out as a privileged structure, a foundation for compounds exhibiting a remarkable breadth of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The derivatization of this core, particularly with lipophilic moieties like cyclohexyl and phenyl groups, allows for a fine-tuning of its pharmacodynamic and pharmacokinetic profiles. This guide delves into the critical discipline of crystal structure analysis as it applies to 4-Cyclohexyl-1-phenylthiosemicarbazide derivatives. We will journey from the synthesis of these molecules to the atomic-level elucidation of their three-dimensional architecture. Understanding this architecture is not merely an academic exercise; it is fundamental to deciphering structure-activity relationships (SAR) and rationally designing the next generation of more effective and selective therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for a comprehensive structural characterization workflow.

Part 1: Synthesis and Primary Characterization

The journey to understanding a crystal structure begins with the successful synthesis and purification of the compound of interest. The most common and efficient route to synthesizing thiosemicarbazone derivatives, a class closely related to thiosemicarbazides, is through a one-step condensation reaction.[4]

Causality in Synthesis: The Condensation Reaction

The synthesis of this compound derivatives typically involves the reaction of a substituted thiosemicarbazide with an appropriate aldehyde or ketone.[4][5][6] For the title compounds, this would involve reacting 4-phenylthiosemicarbazide with cyclohexanone or a related carbonyl compound. The reaction is generally catalyzed by a few drops of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amine of the thiosemicarbazide.

Diagram 1: General Synthesis Workflow

Caption: General workflow for the synthesis of thiosemicarbazone derivatives.

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of a thiosemicarbazone derivative, which is readily adaptable for the target compounds.

-

Dissolution: Dissolve equimolar amounts of 4-phenylthiosemicarbazide and the selected cyclohexyl aldehyde/ketone in a suitable solvent, such as ethanol or methanol, within a round-bottom flask.[6]

-

Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture with constant stirring.[4]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours.[7] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Precipitation & Isolation: Upon completion, cool the reaction mixture to room temperature, which typically induces the precipitation of the product. The solid product is then collected by vacuum filtration.[4][7]

-

Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The final product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield crystals suitable for analysis.[4]

Spectroscopic Validation

Before attempting the time-intensive process of single-crystal growth and X-ray diffraction, it is imperative to confirm the identity and purity of the synthesized compound using a suite of spectroscopic techniques.[5][7][8]

| Technique | Characteristic Signature for this compound Derivatives |

| FT-IR (cm⁻¹) | Strong absorption bands for N-H stretching (typically 3100-3400), C=N stretching (around 1520-1650), and the characteristic C=S stretching vibration (around 800-1200).[6][7] |

| ¹H NMR (ppm) | Resonances for aromatic protons of the phenyl group (typically 7.0-8.0), signals for the N-H protons (often broad singlets at higher chemical shifts, >8.0), and a complex multiplet pattern for the aliphatic protons of the cyclohexyl ring (typically 1.0-2.5).[5][9] |

| ¹³C NMR (ppm) | A distinct signal for the thiocarbonyl carbon (C=S) at a low field (around 180 ppm), aromatic carbon signals (120-140 ppm), and aliphatic carbon signals for the cyclohexyl ring at a higher field.[5][9] |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound, confirming its successful formation.[6] |

Part 2: The Core Discipline: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of structure.[10][11]

The Rationale Behind Crystal Growth

The prerequisite for any SC-XRD experiment is a high-quality single crystal. The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, three-dimensional lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for this technique.

Experimental Protocol: Crystal Growth by Slow Evaporation

-

Prepare a Saturated Solution: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., acetone, methanol, chloroform) in a clean vial.[12] Gently warm the solution if necessary to ensure complete dissolution.

-

Allow Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes, or with parafilm containing pinpricks. This allows the solvent to evaporate very slowly over several days to weeks at room temperature.

-

Harvest Crystals: Once well-formed, diffraction-quality crystals have appeared, carefully remove them from the mother liquor using a spatula or forceps.

From Crystal to Data: The Diffraction Workflow

The process of collecting and analyzing X-ray diffraction data is a systematic workflow.

Diagram 2: Single-Crystal X-ray Diffraction Workflow

Caption: The experimental workflow for single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker SMART APEX CCD area-detector) and cooled under a stream of nitrogen gas to minimize thermal vibration.[13] It is then irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation). The crystal is rotated, and a series of diffraction images are collected.[13]

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like absorption.[13]

-

Structure Solution: Programs like SHELXTL are used to solve the phase problem and generate an initial electron density map, from which an initial molecular model is built.[13]

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method.[12] This process adjusts atomic positions and thermal parameters to achieve the best possible fit, as indicated by metrics like the R-factor. The final refined structure is typically presented as a Crystallographic Information File (CIF).

Part 3: Decoding the Structure: Analysis and Interpretation

With a refined crystal structure (CIF file) in hand, the next step is a detailed analysis of molecular conformation and intermolecular interactions, which govern the crystal packing.

Molecular Conformation

For this compound derivatives, key conformational features include:

-

Cyclohexyl Ring: The cyclohexyl group invariably adopts a stable chair conformation.[13][14]

-

Thiosemicarbazide Backbone: The central C-N-N-C=S backbone exhibits a degree of planarity, though torsion angles can vary.

-

Relative Orientations: The dihedral angle between the phenyl ring and the thiourea moiety is a critical parameter, influencing the overall molecular shape.[9]

Intermolecular Interactions and Crystal Packing

The stability of the crystal lattice is dictated by a network of non-covalent interactions. In these derivatives, hydrogen bonds are paramount.

-

N-H···S Hydrogen Bonds: A classic and often dominant interaction in thiourea-containing structures is the formation of intermolecular N-H···S hydrogen bonds. These frequently lead to the creation of centrosymmetric inversion dimers, which form a robust R²₂(8) ring motif.[13][14]

-

N-H···N and N-H···O Bonds: Intramolecular N-H···N hydrogen bonds can also be present, influencing the planarity of the molecule.[13] If other functional groups are present (e.g., a carbonyl group), N-H···O interactions can also play a significant role in the packing.[9]

| Representative Crystallographic Data | |

| Compound | 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide[13] |

| Formula | C₁₀H₁₉N₃S |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| Key H-Bond (Å, °) | N-H···S (D-H···A): 3.45 Å, 165° |

| Packing Motif | Inversion dimers forming R²₂(8) loops.[13] |

Part 4: Advanced Visualization with Hirshfeld Surface Analysis

While traditional analysis focuses on specific bonds, Hirshfeld surface analysis provides a more holistic and quantitative view of all intermolecular interactions simultaneously.[15][16]

The Concept

The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by partitioning space where the molecule's electron density contribution to the total crystal electron density is greater than or equal to that of all other molecules.[17] Properties like d_norm (normalized contact distance) can be mapped onto this surface. Red spots on a d_norm-mapped surface highlight close intermolecular contacts that are shorter than the van der Waals radii sum, indicating strong interactions like hydrogen bonds.[18]

2D Fingerprint Plots

The Hirshfeld surface can be deconstructed into a 2D histogram known as a fingerprint plot. This plot graphs the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ).[18] The plot provides a quantitative summary of all intermolecular contacts. For instance, the sharp spikes at the bottom of the plot are characteristic of strong hydrogen bonds, while a large, diffuse region indicates numerous weaker H···H contacts.[15][19]

Diagram 3: Hirshfeld Surface Analysis Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemmethod.com [chemmethod.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds [mdpi.com]

- 13. Crystal structure of 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 16. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. crystalexplorer.net [crystalexplorer.net]

- 18. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Thiosemicarbazide Compounds

Foreword: The Enduring Potential of the Thiosemicarbazide Scaffold

In the landscape of modern drug discovery, the thiosemicarbazide scaffold (R¹R²N-NH-C(=S)NR³R⁴) and its derivatives, notably thiosemicarbazones, represent a class of compounds with remarkable chemical versatility and a broad spectrum of biological activities.[1][2] For decades, these molecules have captured the attention of medicinal chemists and pharmacologists due to their pronounced anticancer, antimicrobial, anticonvulsant, and antiviral properties.[2][3][4] This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth technical framework for the systematic screening of novel thiosemicarbazide compounds. Herein, we move beyond a mere recitation of protocols, delving into the causality behind experimental choices to empower you with the rationale needed to design and execute a robust screening cascade.

Chapter 1: The Foundational Principles of a Targeted Screening Strategy

A successful screening campaign for novel thiosemicarbazide compounds hinges on a well-defined strategy that logically progresses from broad-based primary assays to more specific, mechanism-of-action-oriented secondary and tertiary evaluations. The initial synthesis of a library of novel thiosemicarbazide analogues should be guided by a preliminary understanding of their structure-activity relationships (SAR).

Initial Compound Library Design: A Nod to SAR

Before embarking on extensive biological screening, a thoughtful approach to the design of the initial compound library is paramount. Even at this early stage, existing knowledge of the SAR for thiosemicarbazides can inform the synthetic strategy. Key structural features known to influence biological activity include:

-

The N4-substituent: The nature of the substituent at the N4 position of the thiosemicarbazide moiety significantly impacts activity. Di-substitution at this position has been shown to be crucial for potent anti-cancer activity.[5]

-

The Hydrazone Linkage: In thiosemicarbazones, the moiety attached to the hydrazone nitrogen plays a critical role. Aromatic and heteroaromatic rings are common and their substitution patterns can fine-tune the biological effects.

-

Chelating Properties: The ability of thiosemicarbazides and thiosemicarbazones to chelate metal ions, particularly iron and copper, is a cornerstone of their mechanism of action in several therapeutic areas, including cancer.[5][6][7] The N,N,S tridentate donor set in many thiosemicarbazones is essential for this activity.[8]

A well-designed initial library will systematically vary these structural elements to provide a diverse set of compounds for screening, thereby increasing the probability of identifying promising lead candidates.

The Screening Cascade: A Hierarchical Approach

A hierarchical screening approach is the most efficient method to identify and characterize the biological activity of a new library of thiosemicarbazide compounds. This strategy involves a multi-tiered process, starting with high-throughput primary screens to identify "hits," followed by more detailed secondary and tertiary assays to validate these hits and elucidate their mechanisms of action.

Chapter 2: In Vitro Anticancer Activity Screening

The anticancer potential of thiosemicarbazide derivatives is one of their most extensively studied properties.[6][8] A primary screen for anticancer activity typically begins with an assessment of the cytotoxicity of the novel compounds against a panel of cancer cell lines.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][2][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[1]

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.[6][10]

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[11]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

-

-

Compound Treatment:

-

Prepare stock solutions of the novel thiosemicarbazide compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[10][12]

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[1][13]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

-

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

From the dose-response curves, the half-maximal inhibitory concentration (IC₅₀) value for each compound can be determined. The IC₅₀ represents the concentration of a compound that inhibits 50% of cell growth and is a key parameter for comparing the cytotoxic potency of the synthesized derivatives.[10]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| TSC-01 | MCF-7 | 15.2 |

| TSC-02 | MCF-7 | 5.8 |

| TSC-03 | A549 | 22.1 |

| TSC-04 | A549 | 8.9 |

| Doxorubicin | MCF-7 | 0.5 |

| Doxorubicin | A549 | 0.8 |

This table presents hypothetical data for illustrative purposes.

Unraveling the Mechanism: Apoptosis and Cell Cycle Arrest

Promising compounds with low IC₅₀ values should be further investigated to understand their mechanism of action. Many thiosemicarbazone-based anticancer agents induce apoptosis (programmed cell death).[6]

Techniques such as flow cytometry with Annexin V/propidium iodide staining can be employed to quantify the extent of apoptosis induced by the lead compounds.

Chapter 3: Antimicrobial Activity Screening

Thiosemicarbazides have demonstrated significant potential as antibacterial and antifungal agents.[14][15] The primary screening for antimicrobial activity involves determining the minimum inhibitory concentration (MIC) of the compounds against a panel of clinically relevant microorganisms.

The Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[14][16]

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[17]

-

Preparation of Microbial Inoculum:

-

Culture the selected bacterial or fungal strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[18][19]

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of Compounds:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiosemicarbazide compounds in the appropriate broth medium.[16]

-

The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted microbial inoculum to each well, bringing the total volume to 200 µL.

-

Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[17][20]

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Structure-Activity Relationship in Antimicrobial Thiosemicarbazides

The antimicrobial activity of thiosemicarbazides is influenced by the nature and position of substituents on the aromatic rings.[21] For instance, the presence of electron-withdrawing groups can enhance antibacterial activity. Molecular docking studies suggest that some thiosemicarbazides may exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV.[6][22]

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| TSC-05 | 16 | 32 | 8 |

| TSC-06 | 4 | 8 | 2 |

| TSC-07 | >64 | >64 | 32 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 4 |

This table presents hypothetical data for illustrative purposes.

Chapter 4: Anticonvulsant Activity Screening

A number of thiosemicarbazide derivatives have been reported to possess anticonvulsant properties, making them promising candidates for the development of new antiepileptic drugs.[23] Preclinical screening for anticonvulsant activity typically involves rodent models of induced seizures.

The Maximal Electroshock (MES) Seizure Model

The MES test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures.[24][25][26]

Principle: An electrical stimulus is applied to a rodent, inducing a maximal seizure characterized by a tonic hindlimb extension. The ability of a compound to prevent this tonic extension is a measure of its anticonvulsant activity.[27]

-

Animal Preparation and Compound Administration:

-

Use male albino mice (20-25 g).

-

Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group and a positive control group (e.g., phenytoin).

-

Allow for a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

-

-

Induction of Seizure:

-

Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear electrodes.[24]

-

-

Observation and Endpoint:

-

Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension.

-

The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.[24]

-

The Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ model is used to identify compounds that may be effective against absence seizures.[4][28][29]

Principle: PTZ is a GABA-A receptor antagonist that induces clonic seizures in rodents. The ability of a compound to prevent or delay the onset of these seizures indicates its anticonvulsant potential.[3][28]

-

Animal Preparation and Compound Administration:

-

Similar to the MES test, administer the test compounds, vehicle, or a positive control (e.g., ethosuximide) to groups of mice.

-

-

Induction of Seizure:

-

Administer a subcutaneous (s.c.) injection of PTZ at a dose that induces seizures in the majority of control animals (e.g., 85 mg/kg).

-

-

Observation and Endpoint:

-

Observe the mice for a period of 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs and body).

-

The absence of clonic seizures or a significant delay in their onset compared to the control group indicates anticonvulsant activity.

-

Neurotoxicity Assessment: The Rotarod Test

It is crucial to assess the potential neurotoxicity of lead anticonvulsant candidates. The rotarod test is a widely used method to evaluate motor coordination and balance in rodents.[23][30][31][32][33]

-

Training:

-

Train the mice to walk on a rotating rod at a constant speed.

-

-

Testing:

-

After administration of the test compound, place the mouse on the rotarod, which is then set to accelerate.

-

Record the time the mouse remains on the rod before falling.

-

A significant decrease in the time spent on the rod compared to the control group indicates motor impairment and potential neurotoxicity.

-

Chapter 5: From Lead to Candidate: The Path Forward

The screening cascade described in this guide provides a systematic framework for identifying and characterizing the biological activities of novel thiosemicarbazide compounds. Promising lead compounds that exhibit potent and selective activity in in vitro and in vivo models, with an acceptable safety profile, can then be advanced to the lead optimization phase. This involves further chemical modifications to improve their pharmacokinetic and pharmacodynamic properties, with the ultimate goal of identifying a clinical candidate for further development.[18][22]

References

-

A Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. Available from: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Published December 24, 2025. Available from: [Link]

-

Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. JoVE. Published July 8, 2025. Available from: [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. Available from: [Link]

-

Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLOS ONE. Published October 16, 2014. Available from: [Link]

-

Structure-activity relationship and cytotoxicity of the new thiosemicarbazide derivatives and their Cu(II) complexes against prostate and melanoma cancer cells. PubMed. Published March 7, 2024. Available from: [Link]

-

Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. Available from: [Link]

-

PTZ-Induced Epilepsy Model in Mice. JoVE. Published January 24, 2018. Available from: [Link]

-

Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. Semantic Scholar. Available from: [Link]

-

Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services. Available from: [Link]

-

Pentylenetetrazol (PTZ) kindling model of epilepsy. PubMed. Available from: [Link]

-

Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences. NCBI. Published March 24, 2023. Available from: [Link]

-

Cell Viability Assays. NCBI. Published May 1, 2013. Available from: [Link]

-

Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. Available from: [Link]

-

Structure–activity relationship (SAR) of the synthesized thiosemicarbazones. ResearchGate. Available from: [Link]

-

Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

-

A Practical Guide to Antifungal Susceptibility Testing. PMC. Available from: [Link]

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. Available from: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

-

Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. PMC. Available from: [Link]

-

Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety. PubMed. Available from: [Link]

-

NIEHS/DTT Toxicity Specifications: Chapter 10. Neurobehavioral Testing. NIEHS. Available from: [Link]

-

Maximal Electroshock Seizure Model. Melior Discovery. Available from: [Link]

-

Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. MDPI. Available from: [Link]

-

Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. ResearchGate. Available from: [Link]

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH. Published February 14, 2018. Available from: [Link]

-

MIC Test Using 96-Well Plate | Step-by-Step Antimicrobial Susceptibility Assay. YouTube. Published August 17, 2025. Available from: [Link]

-

MTT Analysis Protocol. Creative Bioarray. Available from: [Link]

-

Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. PMC. Available from: [Link]

-

Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. SciELO. Available from: [Link]

-

The role of oxidative stress in activity of anticancer thiosemicarbazones. PubMed Central. Available from: [Link]

-

The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. PMC. Published March 17, 2024. Available from: [Link]

-

Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Published April 29, 2020. Available from: [Link]

-

Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Published August 4, 2022. Available from: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Published June 14, 2023. Available from: [Link]

-

MIC Assay Calculations: Mastering Dilution Factors & Antibiotic Concentrations. YouTube. Published April 27, 2025. Available from: [Link]

-

Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. NIH. Published May 15, 2022. Available from: [Link]

-

Two-fold Broth Microdilution Method for Determination of MIC. KIT - IBG. Available from: [Link]

-

Rotarod Protocol. IMPReSS - International Mouse Phenotyping Consortium. Available from: [Link]

-

MIC (Broth Microdilution) Testing. YouTube. Published July 27, 2020. Available from: [Link]

-

How to Use Rotarod to Do Rotarod Test for Mouse and Rats. BioMed. Published June 7, 2025. Available from: [Link]

-

How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. YouTube. Published July 12, 2025. Available from: [Link]

-

A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark. Published April 30, 2024. Available from: [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. PubMed. Published December 31, 2024. Available from: [Link]

Sources

- 1. clyte.tech [clyte.tech]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. mdpi.com [mdpi.com]

- 4. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 5. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity relationship and cytotoxicity of the new thiosemicarbazide derivatives and their Cu(II) complexes against prostate and melanoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. mdpi.com [mdpi.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. archives.ijper.org [archives.ijper.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. protocols.io [protocols.io]

- 20. scielo.br [scielo.br]

- 21. Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biomed-easy.com [biomed-easy.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. scispace.com [scispace.com]

- 27. meliordiscovery.com [meliordiscovery.com]

- 28. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. meliordiscovery.com [meliordiscovery.com]

- 30. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 32. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 33. m.youtube.com [m.youtube.com]

mechanism of action of thiosemicarbazide enzyme inhibitors

An In-Depth Technical Guide to the Mechanism of Action of Thiosemicarbazide Enzyme Inhibitors

Abstract

Thiosemicarbazides and their Schiff base derivatives, thiosemicarbazones, represent a versatile and highly significant class of compounds in medicinal chemistry. Their broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties, is largely attributed to their potent ability to inhibit a wide array of enzymes. This technical guide provides a comprehensive exploration of the core mechanisms through which these compounds exert their inhibitory effects. We will delve into the critical roles of metal ion chelation, covalent adduct formation, and various modes of reversible and irreversible enzyme binding. Through detailed case studies of key enzyme targets such as copper-containing amine oxidases (tyrosinase, SSAO), monoamine oxidases (MAO), and urease, this document elucidates the intricate structure-activity relationships and kinetic profiles that define thiosemicarbazide-based inhibitors. Furthermore, this guide furnishes detailed experimental protocols for the characterization of these inhibitors, offering researchers and drug development professionals a foundational understanding for harnessing their therapeutic potential.

Introduction: The Versatility of the Thiosemicarbazide Scaffold

The thiosemicarbazide core, characterized by a hydrazinecarbothioamide moiety, is a privileged scaffold in the design of bioactive molecules. The presence of nitrogen and sulfur atoms provides unique electronic and steric properties, enabling these compounds to interact with biological targets through multiple mechanisms. The derivatization of thiosemicarbazide into thiosemicarbazones, typically through condensation with aldehydes or ketones, further expands this chemical diversity, allowing for fine-tuning of their pharmacological profiles.[1] The extensive research into thiosemicarbazide derivatives has revealed their capacity to inhibit enzymes crucial to various pathological processes, making them a focal point for the development of novel therapeutics.[2]

Core Mechanisms of Enzyme Inhibition

The inhibitory action of thiosemicarbazides and thiosemicarbazones can be broadly categorized into three primary mechanisms. The specific mechanism employed is often dependent on the nature of the enzyme's active site, particularly the presence of metal cofactors or reactive amino acid residues.

Mechanism I: Metal Ion Chelation in Metalloenzymes

A predominant mechanism of action for thiosemicarbazone inhibitors is the chelation of metal ions within the active site of metalloenzymes.[3][4] The thiosemicarbazone moiety acts as an efficient N,N,S-tridentate ligand, where the sulfur atom and hydrazinic nitrogen atoms coordinate with the transition metal ion (e.g., Cu²⁺, Zn²⁺, Fe²⁺), effectively sequestering it and rendering the enzyme catalytically inactive.

Key Target: Copper-Containing Enzymes

-

Tyrosinase: This copper-containing enzyme is a key regulator of melanin synthesis.[5] Overactivity is associated with hyperpigmentation disorders. Thiosemicarbazones are potent tyrosinase inhibitors, with the sulfur atom of the thiosemicarbazide group directly chelating the two copper ions in the enzyme's active site.[5] This interaction blocks the binding of the natural substrate (tyrosine) and prevents its oxidation.

-

Semicarbazide-Sensitive Amine Oxidase (SSAO): Also known as vascular adhesion protein-1 (VAP-1), SSAO is a copper-dependent enzyme implicated in inflammation and diabetic complications.[6][7] Thiosemicarbazides are potent inhibitors, and their mechanism involves interaction with the copper cofactor.[8]

Caption: Mechanism of metal ion chelation by a thiosemicarbazone inhibitor.

Mechanism II: Covalent Adduct Formation

Certain thiosemicarbazides can act as irreversible or pseudo-irreversible inhibitors by forming stable covalent adducts with reactive components in the enzyme's active site.

Key Target: Semicarbazide-Sensitive Amine Oxidases (SSAO)

The defining characteristic of SSAOs is their high sensitivity to semicarbazide and related compounds.[6] These copper amine oxidases possess a unique 2,4,5-trihydroxyphenylalanine quinone (TPQ) cofactor.[8] Semicarbazide irreversibly inhibits the enzyme by forming a stable semicarbazone adduct with the active carbonyl group of the TPQ cofactor, mimicking a catalytic reaction intermediate and blocking the enzyme's function.[8]

Mechanism III: Reversible Non-Covalent Interactions

Thiosemicarbazide derivatives can also act as reversible inhibitors through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The mode of inhibition can be competitive, non-competitive, uncompetitive, or mixed-type, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both.

Key Targets:

-

Monoamine Oxidase (MAO): MAO-A and MAO-B are key enzymes in the metabolism of neurotransmitters. Thiosemicarbazone derivatives have been developed as selective, reversible, and competitive inhibitors of both MAO-A and MAO-B.[9][10] These inhibitors compete with the natural substrates for binding to the active site. Kinetic studies, such as the generation of Lineweaver-Burk plots, are essential to determine this competitive mechanism.[9][11]

-

Urease: This nickel-containing enzyme is a virulence factor for bacteria like Helicobacter pylori. Thiosemicarbazones have shown potent inhibitory activity against urease, with kinetic studies revealing the specific mode of inhibition.[12][13]

-

α-Glucosidase and α-Amylase: These enzymes are targets for managing type 2 diabetes. Thiosemicarbazone derivatives have been identified as competitive inhibitors, suggesting they bind to the active site and prevent the breakdown of carbohydrates.[14]

-

Tyrosinase: In addition to chelation, kinetic analyses have shown that many thiosemicarbazone derivatives act as reversible, mixed-type inhibitors of tyrosinase.[15][16] This indicates they can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.[5]

Quantitative Analysis of Thiosemicarbazide Inhibition

The potency and mechanism of enzyme inhibitors are quantified using several key parameters derived from kinetic studies. The half-maximal inhibitory concentration (IC₅₀) measures the concentration of inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Kᵢ) provides a more precise measure of the inhibitor's binding affinity.

| Enzyme Target | Compound/Derivative | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition | Reference |

| Tyrosinase | p-Hydroxybenzaldehyde thiosemicarbazone | 3.80 (diphenolase) | 2.82 | Mixed-type | [15][16][17] |

| Tyrosinase | p-Methoxybenzaldehyde thiosemicarbazone | 2.62 (diphenolase) | 1.47 | Mixed-type | [15][17] |

| MAO-A | Phenyl substituted thiosemicarbazone (SB5) | 1.82 | 0.97 | Competitive | [9] |

| MAO-B | Phenyl substituted thiosemicarbazone (SB11) | 0.27 | 0.12 | Competitive | [9] |

| MAO-B | Benzofuran-thiosemicarbazone hybrid (2b) | 0.042 | 0.035 | Non-competitive | [10][18] |

| Urease | (E)-N-(2,5-dichlorophenyl)-2-(4-fluorobenzylidene)hydrazine-1-carbothioamide | 5.3 | - | - | [12] |

| α-Glucosidase | 2-{1-[4-(Methylsulfonyl)phenyl]ethylidene}-N-phenylhydrazinecarbothioamide | 1.58 | - | Competitive | [14] |

| α-Amylase | 2-{1-[4-(Methylsulfonyl)phenyl]ethylidene}-N-phenylhydrazinecarbothioamide | 3.24 | - | Competitive | [14] |

Note: IC₅₀ and Kᵢ values can vary based on experimental conditions (e.g., substrate concentration, enzyme source).

Experimental Protocols for Characterization

Accurate characterization of enzyme inhibitors is critical for drug development. The following protocols outline standard methodologies for determining inhibitory potency and mechanism.

Protocol 1: General In Vitro Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a framework for determining the IC₅₀ value of a thiosemicarbazide derivative against a target enzyme whose activity can be monitored by a change in absorbance. The tyrosinase inhibition assay is used as an example.[4]

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (substrate)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Test Inhibitor (Thiosemicarbazide derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Reference Inhibitor (e.g., Kojic Acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitors at appropriate concentrations in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate Buffer

-

Test inhibitor at various concentrations (serial dilutions). For the control, add solvent only.

-

Enzyme solution.

-

-

Pre-incubation: Gently mix and pre-incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate solution (L-DOPA) to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 475 nm for dopachrome formation) over time.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Use non-linear regression analysis to fit the data to a dose-response curve and calculate the IC₅₀ value.

-

Protocol 2: Determination of Inhibition Mechanism (Kinetic Studies)

This protocol uses substrate-velocity curves to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).[11]

Procedure:

-

Assay Setup: Set up the enzyme assay as described in Protocol 1.

-

Vary Substrate Concentration: For each fixed concentration of the inhibitor (e.g., 0, Kᵢ/2, Kᵢ, 2xKᵢ), perform the assay across a range of substrate concentrations.

-

Measure Initial Velocities: Determine the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

-

Data Visualization (Lineweaver-Burk Plot):

-

Calculate the reciprocal of the velocities (1/V₀) and substrate concentrations (1/[S]).

-

Plot 1/V₀ (y-axis) versus 1/[S] (x-axis).

-

The pattern of the lines generated for different inhibitor concentrations reveals the mechanism:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Mixed-type: Lines intersect in the second quadrant (off-axis).

-

Uncompetitive: Lines are parallel.

-

-

-

Calculate Kᵢ: The Kᵢ value can be determined from secondary plots (e.g., plotting the slopes of the Lineweaver-Burk lines against inhibitor concentration).[11]

Caption: Workflow for inhibitor characterization: from IC₅₀ to kinetic mechanism.

Conclusion and Future Directions

Thiosemicarbazides and their derivatives are exceptionally versatile enzyme inhibitors, leveraging mechanisms that range from direct metal chelation and covalent modification to competitive and allosteric binding. Their ability to be chemically modified allows for the generation of vast libraries of compounds with tunable potency and selectivity against a wide range of enzymatic targets. The continued exploration of their structure-activity relationships, supported by robust biochemical and kinetic assays, will undoubtedly pave the way for the development of novel therapeutic agents for a multitude of diseases. Future research should focus on optimizing drug-like properties, exploring multi-target inhibitors for complex diseases like cancer and neurodegeneration, and utilizing computational docking studies to rationally design next-generation thiosemicarbazide-based drugs.

References

- An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry.

- Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies. Bentham Science.

- New thiosemicarbazone analogues: synthesis, urease inhibition, kinetics and molecular docking studies. Ingenta Connect.

- Selected aryl thiosemicarbazones as a new class of multi-targeted monoamine oxidase inhibitors. MedChemComm (RSC Publishing).

- MAOI activity of thiosemicarbazides and rel

- New thiosemicarbazone analogues: synthesis, urease inhibition, kinetics and molecular docking studies. Semantic Scholar.

- Thiosemicarbazones with tyrosinase inhibitory activity. PubMed Central (NIH).

- Synthesis of novel thiosemicarbazone derivatives as antidiabetic agent with enzyme kinetic studies and antioxidant activity. Taylor & Francis Online.

- Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PubMed.

- Synthesis of novel thiosemicarbazone derivatives and investigation of their dual AChE and MAO-B inhibitor effects. PubMed.

- Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors.

- Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. PubMed Central (NIH).

- 4-(4-Iodophenyl)-3-thiosemicarbazide Enzyme Inhibition Assays. BenchChem.

- Synthesis and Antityrosinase Mechanism of Benzaldehyde Thiosemicarbazones: Novel Tyrosinase Inhibitors.

- New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors. PubMed Central (NIH).

- Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues. PubMed.

- Synthesis and antityrosinase mechanism of benzaldehyde thiosemicarbazones: novel tyrosinase inhibitors. PubMed.

- Human Copper-Dependent Amine Oxidases. PubMed Central (NIH).

- The results of the enzyme inhibition assays of 10 μM of the standard...

- A Comparative Guide to the Enzyme Inhibitory Kinetics of Thiosemicarbazide Deriv

- The inhibition of semicarbazide-sensitive amine oxidase by aminohexoses. PubMed.

- Inhibition of semicarbazide-sensitive amine oxidase activity: possible functional consequences. UTMB Health Research Expert Profiles.

- Inhibition of Semicarbazide-Sensitive Amine Oxidase Reduces Atherosclerosis in Apolipoprotein E-deficient Mice. PubMed.

- Potential thiosemicarbazone‐based enzyme inhibitors: Assessment of antiproliferative activity, metabolic enzyme inhibition properties, and molecular docking calculations.

- Synthesis and Biological Evaluation of New Thiosemicarbazone Derivative Schiff Bases as Monoamine Oxidase Inhibitory Agents. PubMed Central (NIH).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of semicarbazide-sensitive amine oxidase reduces atherosclerosis in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human Copper-Dependent Amine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selected aryl thiosemicarbazones as a new class of multi-targeted monoamine oxidase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of New Thiosemicarbazone Derivative Schiff Bases as Monoamine Oxidase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New thiosemicarbazone analogues: synthesis, urease inhibition, ki...: Ingenta Connect [ingentaconnect.com]

- 13. semanticscholar.org [semanticscholar.org]